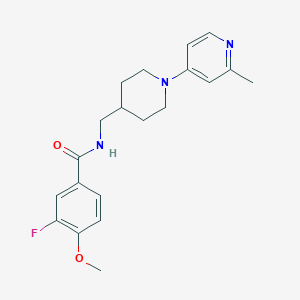

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a 3-fluoro and 4-methoxy group. The piperidine ring at the N-terminus is functionalized with a 2-methylpyridin-4-yl moiety, which likely enhances binding affinity to kinase or receptor targets by introducing aromatic and basic interactions .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-14-11-17(5-8-22-14)24-9-6-15(7-10-24)13-23-20(25)16-3-4-19(26-2)18(21)12-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFHXVQHDMMFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide precursor, followed by the introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl-methyl group can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzamide Core

HTS035374 (3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide)

- Key Difference : The 2-methylpyridin-4-yl group is replaced with a tetrahydroquinazolinyl moiety.

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

- Key Difference : Contains a trifluoromethyl group at position 3 and a pyridin-4-ylmethyl substituent.

- The pyridin-4-ylmethyl linker may modify spatial orientation for target engagement .

5-fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide

Piperidine Ring Modifications

3-Methoxy-N-(1-methylpiperidin-4-yl)-4-((4-((3-oxo-2,3-dihydro-1H-inden-4-yl)oxy)pyrimidin-2-yl)amino)benzamide

- Key Difference : The piperidine is 1-methyl-substituted , and the pyridinyl group is replaced with a pyrimidinyl-indenyl system.

- Implications : The pyrimidine-indenyl group introduces a planar heterocycle, likely targeting kinases or DNA-associated proteins. The 1-methylpiperidine may reduce basicity, affecting cellular uptake .

N-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-benzimidazol-2-amine

- Key Difference : Replaces benzamide with a benzimidazole core.

- Implications: Benzimidazoles are known for intercalation or protease inhibition, suggesting divergent biological targets compared to benzamide derivatives .

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- Target Selectivity : The 2-methylpyridin-4-yl group in the parent compound may favor interactions with kinases (e.g., EGFR or ALK) due to its resemblance to ATP’s adenine ring .

- Solubility Challenges : Analogues with trifluoromethyl or pentyloxy groups (e.g., ) risk reduced aqueous solubility, necessitating formulation adjustments .

- Metabolic Stability : Piperidine substitutions (e.g., 1-methyl in ) may mitigate cytochrome P450-mediated metabolism, improving half-life .

Biological Activity

3-Fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 345.43 g/mol

- IUPAC Name : this compound

The compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to modulate protein kinase activity, which is crucial for cellular signaling pathways involved in proliferation and survival .

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), which can influence neurotransmitter release and neuronal excitability .

- Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis .

Biological Activity Data

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in a mouse xenograft model. The results demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound revealed that it could reduce neuronal death in models of oxidative stress. This effect was attributed to its ability to inhibit apoptotic pathways, highlighting its potential for treating neurodegenerative diseases.

Research Findings

Recent findings have expanded on the biological activities of this compound:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy .

- Safety Profile : Toxicology studies have shown that the compound has a low toxicity profile at therapeutic doses, making it a candidate for further clinical development .

- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the piperidine ring can enhance biological activity, providing insights for future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.